

2-(4-Bromophenyl)propan-1-ol: Technical Safety & Handling Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)propan-1-ol

CAS No.: 81310-74-9

Cat. No.: B3285807

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Executive Summary

2-(4-Bromophenyl)propan-1-ol (CAS: 81310-74-9) is a specialized chiral building block utilized in the synthesis of small molecule inhibitors, PROTACs, and pharmaceutical intermediates. Characterized by a primary hydroxyl group and a para-brominated aromatic ring, it serves as a dual-functional scaffold: the alcohol allows for esterification or oxidation, while the aryl bromide facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous technical overview of the compound's physicochemical properties, safety protocols, and synthesis workflows, designed to ensure reproducibility and safety in high-stakes research environments.

Chemical Identity & Physicochemical Profile

Table 1: Substance Identification

Parameter	Data
Chemical Name	2-(4-Bromophenyl)propan-1-ol
CAS Number	81310-74-9
Molecular Formula	C ₉ H ₁₁ BrO
Molecular Weight	215.09 g/mol
Physical State	Viscous liquid / Oil (at room temperature)
Solubility	Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water
Boiling Point	High boiling point (>250°C at 1 atm); Distillable under high vacuum
Chirality	Contains one stereocenter at C2 (Available as (R), (S), or Racemate)
SMILES	<chem>CC(CO)C1=CC=C(Br)C=C1</chem>

Hazard Assessment & Toxicology (GHS Classification)

Unlike generic solvents, this compound possesses specific irritation profiles due to its benzyl-like alcohol structure and halogenated nature.

Signal Word:WARNING

Table 2: GHS Hazard Statements

Code	Hazard Statement	Mechanism of Action / Risk
H302	Harmful if swallowed	Systemic absorption via GI tract; potential for halogenated metabolite toxicity.
H315	Causes skin irritation	Lipophilic nature allows dermal penetration, causing local inflammation.
H319	Causes serious eye irritation	Direct mucous membrane irritant; risk of corneal opacity if untreated.
H335	May cause respiratory irritation	Mucosal irritation of the upper respiratory tract upon inhalation of mists/vapors.

Safe Handling & Storage Protocols

Engineering Controls

- Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
- Inert Atmosphere: The compound is stable but potentially hygroscopic. Store and handle under nitrogen or argon to prevent moisture uptake which can complicate stoichiometric calculations in downstream coupling reactions.

Personal Protective Equipment (PPE)

- Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for splash protection. For prolonged immersion or cleanup, use Silver Shield/4H laminate gloves.
- Eye Protection: Chemical safety goggles. Face shields are recommended during high-vacuum distillation steps due to implosion risks.

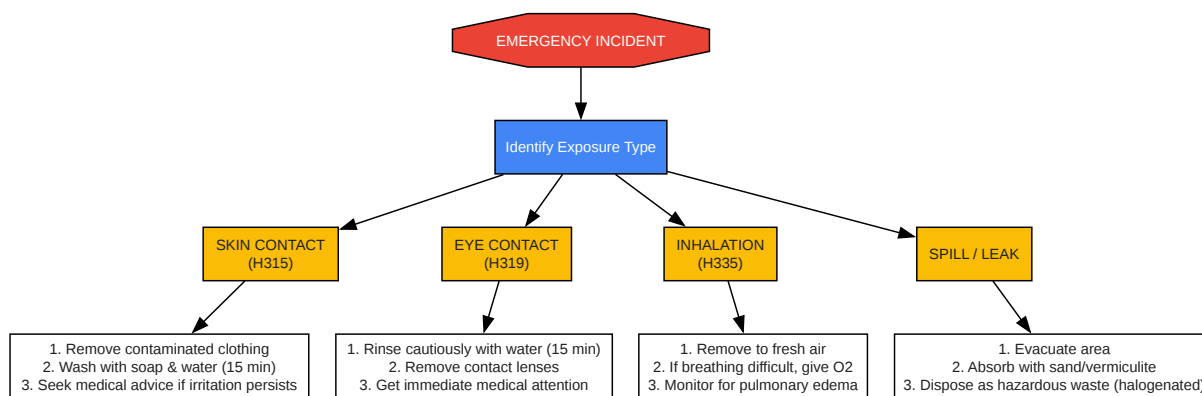
- Respiratory: If aerosolization is likely (e.g., rotary evaporation without a cold trap), use a half-face respirator with organic vapor (OV) cartridges.

Storage Logic

- Temperature: 2–8°C (Refrigerated). Cool storage minimizes potential debromination or oxidation over long periods.
- Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.

Emergency Response Framework

The following decision tree outlines the immediate actions required in the event of exposure or spillage.



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Figure 1: Emergency Response Decision Matrix for **2-(4-Bromophenyl)propan-1-ol** incidents.

Synthesis & Application Context

Synthesis Protocol: Reduction of 2-(4-Bromophenyl)propanoic Acid

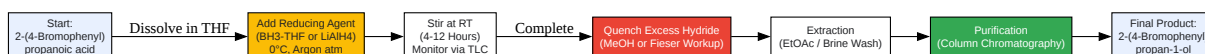
For researchers requiring high-purity material, in-house synthesis via reduction of the corresponding acid is the most reliable method. This avoids shelf-life issues associated with commercial aldehydes.

Reaction Scheme:

Step-by-Step Methodology:

- Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.
- Dissolution: Dissolve 2-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous THF (0.2 M concentration).
- Reduction: Cool to 0°C. Dropwise add Borane-THF complex (BH₃·THF, 1.5 eq) or LiAlH₄ (1.2 eq). Note: BH₃ is preferred to avoid potential debromination of the aryl bromide which can occur with LiAlH₄ under aggressive reflux.
- Workup: Stir at RT for 4 hours. Quench carefully with Methanol (if BH₃ used) or Fieser method (Water/15% NaOH/Water) if LiAlH₄ used.
- Purification: Concentrate in vacuo. The residue is typically an oil. Purify via flash column chromatography (Hexanes:EtOAc 80:20) to yield the pure alcohol.

Workflow Visualization



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Figure 2: Synthetic workflow for the reduction of the carboxylic acid precursor to the target alcohol.

Disposal & Regulatory Compliance

- Waste Stream: Halogenated Organic Solvents.
- Protocol: Do not dispose of down the drain. The presence of the bromine atom classifies this as halogenated waste, which requires high-temperature incineration to prevent the formation of toxic byproducts.
- Packaging: Collect in clearly labeled HDPE or glass containers. Ensure compatibility with other waste streams (avoid mixing with strong oxidizers).

References

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